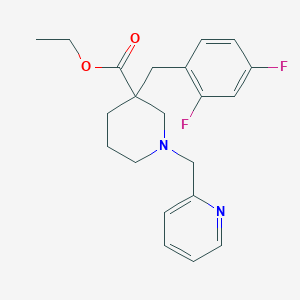![molecular formula C25H22N4O2 B5986456 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases. In
作用机制
The mechanism of action of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone involves the inhibition of kinases that are involved in various cellular processes. This compound binds to the ATP-binding site of kinases, which prevents the phosphorylation of downstream targets. By inhibiting the activity of these kinases, this compound can disrupt various cellular processes, such as cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone depend on the specific kinase that is targeted. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting kinases that are involved in cell proliferation and survival. In inflammatory cells, it can reduce the production of pro-inflammatory cytokines by inhibiting kinases that are involved in cytokine signaling. In neurons, it can have neuroprotective effects by inhibiting kinases that are involved in neuronal cell death.
实验室实验的优点和局限性
One advantage of using 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone in lab experiments is its specificity for certain kinases. This compound can be used to selectively inhibit the activity of specific kinases, which can help researchers to better understand the specific roles of these kinases in various cellular processes. However, one limitation of using this compound is its potential off-target effects. Since this compound can bind to the ATP-binding site of kinases, it may also inhibit the activity of other kinases that are not the intended target.
未来方向
There are several future directions for the research of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone. One direction is to further explore the specific roles of the targeted kinases in various diseases. By understanding the specific roles of these kinases, researchers can develop more targeted therapies for these diseases. Another direction is to develop more potent and selective inhibitors of these kinases. By developing more potent and selective inhibitors, researchers can improve the efficacy and safety of these therapies. Additionally, researchers can explore the potential applications of this compound in other areas, such as infectious diseases and metabolic disorders.
合成方法
The synthesis of 4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the intermediate product, which is then converted into the final product by reacting it with biphenyl-4-carboxylic acid.
科学研究应用
4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have promising effects in the treatment of cancer, inflammatory diseases, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the activity of kinases that are involved in the proliferation and survival of cancer cells. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects.
属性
IUPAC Name |
(4-phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-23(20-11-9-19(10-12-20)18-6-2-1-3-7-18)21-8-4-14-28(17-21)25(31)22-16-27-29-15-5-13-26-24(22)29/h1-3,5-7,9-13,15-16,21H,4,8,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBEQWWYRLMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3N=CC=CN3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)
![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)
![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)

![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986470.png)
